(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
Description
The compound (4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone belongs to the class of piperazinyl methanone derivatives with a pyrazole core. Structurally, it features:
- A 4-benzylpiperazino group linked via a carbonyl to a pyrazole ring.
- A 3-(4-methoxyphenyl) substituent and a 1-methyl group on the pyrazole.
Pyrazole derivatives are well-documented for their biological activities, including antibacterial, antifungal, and analgesic properties .
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C23H26N4O2/c1-25-22(16-21(24-25)19-8-10-20(29-2)11-9-19)23(28)27-14-12-26(13-15-27)17-18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
KSSKBWVPGDSRFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the condensation of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a suitable base.
Attachment of the benzylpiperazine moiety: This is typically done through a nucleophilic substitution reaction, where the benzylpiperazine is reacted with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzylpiperazine derivatives.
Scientific Research Applications
(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrazole core can inhibit certain enzymes. These interactions lead to modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine or pyrazole rings:
Key Observations :
- Piperazine Substituents : The benzyl group in the target compound may confer higher lipophilicity compared to methoxyphenyl or chlorophenyl groups in analogues .
- Pyrazole Modifications : The 1-methyl group in the target molecule likely enhances metabolic stability compared to propyl or benzotriazole-containing derivatives .
- Biological Activity: Benzotriazole-pyrazole hybrids exhibit notable antibacterial activity, suggesting that similar methanone derivatives (including the target) warrant further pharmacological screening .
Pharmacological Potential
While direct data on the target compound’s bioactivity is absent in the evidence, structurally related molecules provide insights:
- Antibacterial Activity: Benzotriazole-pyrazole methanones show efficacy against E. coli and B. subtilis, with MIC values <50 µg/mL .
- Antifungal and Antioxidant Properties : Pyrazoline derivatives with methoxyphenyl groups exhibit moderate to high activity in antioxidant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
